1,6-Dibromo-1,2-dihydronaphthalen-1-ol
Description
Significance of Dihydronaphthalene Scaffolds in Organic Synthesis
The dihydronaphthalene scaffold is a cornerstone in modern organic synthesis, valued for its utility as a versatile intermediate and its presence in a wide array of natural products and biologically active molecules. nih.gov These scaffolds provide a rigid framework that can be strategically functionalized to create complex molecular architectures, including aryltetralins and arylnaphthalenes. nih.gov The synthesis of dihydronaphthalene derivatives is an active area of research, with methods such as cyclization reactions being employed to construct the core structure efficiently. nih.gov
In the realm of medicinal chemistry, the dihydronaphthalene molecular scaffold has been utilized to design and synthesize potent small-molecule inhibitors of tubulin polymerization. nih.gov These compounds are being investigated as promising anticancer agents and vascular disrupting agents (VDAs), which can selectively target tumor-associated vasculature. nih.gov The adaptability of the dihydronaphthalene ring system allows for the systematic modification of substituents to optimize biological activity, demonstrating its significance as a privileged scaffold in drug discovery. nih.gov
Academic Relevance of Halogenated Naphthalene (B1677914) Derivatives
The introduction of halogen atoms onto a naphthalene ring profoundly influences the molecule's physicochemical properties, leading to significant academic and commercial interest. Halogenation can alter the electronic nature of the naphthalene system, affecting its HOMO-LUMO gap and leading to shifts in optical properties. researchgate.net This has spurred research into halogenated naphthalenes for applications in materials science, particularly in the development of n-type organic field-effect transistors. researchgate.net
The specific type and position of the halogen atom can facilitate unique intermolecular interactions. For example, perfluorohalogenated naphthalenes are being explored for their capacity to engage in π-hole and σ-hole bonding, offering new strategies for crystal engineering. rsc.org Brominated naphthalene derivatives, in particular, have demonstrated utility in various applications. The related compound, 1,6-dibromo-2-naphthol (B94854), serves as a peroxidase enhancer in specific oxidation reactions and is used to stabilize systems for chemiluminescent assays. nih.gov Beyond materials and bio-assays, naphthalene derivatives are also relevant in environmental science, as they are precursors to the formation of secondary organic aerosols in the atmosphere. copernicus.orgcopernicus.org Furthermore, their inherent photophysical characteristics make them excellent candidates for designing fluorescent probes used in detection and imaging. nih.gov
Historical Context of Brominated Dihydronaphthalenol Research
The research history of brominated dihydronaphthalenols is interwoven with the broader timeline of investigation into halogenated aromatic compounds. A pivotal moment in the study of brominated organic molecules was the isolation of polybrominated diphenyl ethers (PBDEs) from marine sponges in 1981. nih.gov This discovery catalyzed extensive research into the chemistry and biological activity of naturally occurring organobromine compounds.
In parallel, the synthetic utility of brominated naphthalenes was being established in industrial and pharmaceutical chemistry. For example, processes for the preparation of key intermediates like 1,6-dibromo-2-naphthol were developed and patented, underscoring their importance in synthesizing pharmaceutically active agents. google.com The evolution of this field has been driven by a dual interest in both the unique properties conferred by bromination and the synthetic versatility of the naphthalene scaffold, paving the way for the exploration of more complex structures like brominated dihydronaphthalenols.
Interactive Data Table
The table below summarizes the applications of various naphthalene derivatives discussed in this article, highlighting the diverse fields where this structural motif is of interest.
| Compound Class/Example | Field of Application | Specific Use/Significance |
| Dihydronaphthalene Analogues | Medicinal Chemistry | Inhibitors of tubulin polymerization; potential anticancer and vascular disrupting agents. nih.gov |
| Halogenated Naphthalene Diimides | Materials Science | n-type organic field-effect transistors. researchgate.net |
| Perfluorohalogenated Naphthalenes | Crystal Engineering | Exhibit unique σ-hole and π-hole intermolecular interactions. rsc.org |
| 1,6-Dibromo-2-naphthol | Biotechnology / Diagnostics | Peroxidase enhancer; stabilizer for chemiluminescent assays. nih.gov |
| Naphthalene Derivatives | Environmental Chemistry | Contribute to the formation of secondary organic aerosols. copernicus.orgcopernicus.org |
| Naphthalene-based Probes | Analytical Chemistry | Serve as fluorescent probes for detecting anions, cations, and biomolecules. nih.gov |
Structure
3D Structure
Properties
CAS No. |
143106-23-4 |
|---|---|
Molecular Formula |
C10H8Br2O |
Molecular Weight |
303.98 g/mol |
IUPAC Name |
1,6-dibromo-2H-naphthalen-1-ol |
InChI |
InChI=1S/C10H8Br2O/c11-8-3-4-9-7(6-8)2-1-5-10(9,12)13/h1-4,6,13H,5H2 |
InChI Key |
HLRHGNXBKIAWLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1(O)Br)C=CC(=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol
Strategic Approaches to Dihydronaphthalen-1-ol Frameworks
A predominant strategy for synthesizing chiral dihydronaphthalenols involves the asymmetric ring-opening (ARO) of oxabicyclic alkenes, such as oxabenzonorbornadiene. nih.govacs.org This approach utilizes various transition metal catalysts to react with a range of nucleophiles, leading to products with high yield and enantiomeric excess. nih.gov The metals employed for these transformations include palladium, rhodium, and nickel, each offering distinct reaction pathways. nih.gov
Palladium catalysts are effective in the asymmetric ring-opening of oxabenzonorbornadienes. These reactions can be carried out with readily available organozinc halides under mild conditions. nih.gov The use of chiral ligands, such as (S)-Pr(i)-PHOX, allows for the production of 1,2-dihydronaphth-1-ols in good yields and with high enantioselectivity. nih.gov The reaction proceeds via a syn-stereocontrolled ring opening when using arylsulfonyl hydrazides as nucleophiles. acs.org The versatility of palladium catalysis is demonstrated by its compatibility with a broad range of nucleophiles, including organoboronic acids and organozinc reagents. researchgate.net
Table 1: Palladium-Catalyzed Asymmetric Ring-Opening of Oxabenzonorbornadiene with Organozinc Reagents Data extracted from research on palladium-catalyzed enantioselective ring-opening reactions. nih.gov
| Entry | Organozinc Halide (RZnX) | Ligand | Yield (%) | ee (%) |
| 1 | MeZnCl | (S)-Pr(i)-PHOX | 85 | 92 |
| 2 | EtZnCl | (S)-Pr(i)-PHOX | 82 | 91 |
| 3 | PhZnCl | (S)-Pr(i)-PHOX | 78 | 94 |
| 4 | VinylZnBr | (S)-Pr(i)-PHOX | 75 | 90 |
An efficient and direct method for synthesizing enantioenriched 1,2-dihydronaphthalene-1-ols involves the copper-catalyzed asymmetric intramolecular reductive cyclization. acs.orgnih.gov This process utilizes easily accessible benz-tethered 1,3-dienes that contain a ketone moiety. acs.orgnih.gov In the presence of a copper catalyst and a chiral ligand, these substrates undergo a reductive coupling to yield biologically active 1,2-dihydronaphthalene-1-ol derivatives with excellent enantioselectivity and diastereoselectivity. acs.org
The mechanism involves the in-situ formation of allylcopper intermediates from the diene and the copper catalyst. acs.org These intermediates then undergo selective intramolecular allylation through a six-membered boatlike transition state. acs.org Subsequent protonation yields the final product and regenerates the active catalyst. acs.org The (S,S)-Ph-BPE*–copper catalyst system has proven suitable for this intramolecular process, providing cyclic tertiary alcohols that feature two adjacent stereocenters. acs.org
Table 2: Copper-Catalyzed Asymmetric Intramolecular Cyclization Data synthesized from studies on asymmetric synthesis of 1,2-dihydronaphthalene-1-ols. acs.orgacs.org
| Entry | Substrate R Group | Yield (%) | dr (syn/anti) | ee (%) |
| 1 | H | 85 | >20:1 | 96 |
| 2 | 4-Me | 88 | >20:1 | 97 |
| 3 | 4-OMe | 90 | >20:1 | 98 |
| 4 | 4-Cl | 82 | >20:1 | 95 |
| 5 | 3-Me | 86 | >20:1 | 96 |
Rhodium-catalyzed asymmetric ring-opening of oxabicyclic alkenes is a powerful method for producing highly functionalized dihydronaphthalenes. acs.org This reaction has been successfully extended to include phenolic nucleophiles, which are valuable for synthesizing complex polycyclic structures. nih.govacs.org The use of a chiral rhodium(I) catalyst induces the ring opening of oxa- and azabicyclic alkenes with a variety of soft nucleophiles, including alcohols, phenols, and amines, affording products in high yield and enantioselectivity. pnas.org
The products are formed through an Sₙ2′ nucleophilic displacement of the bridgehead leaving group, which results in inversion of stereochemistry to provide the 1,2-trans product as a single regio- and diastereomer. pnas.org For less reactive nucleophiles, such as o-halophenols, a modified catalyst system using [Rh(CO)₂Cl]₂ has been developed to prevent catalyst poisoning. acs.org This adaptability allows for the preparation of halo-aryl ethers that can be used in subsequent coupling reactions. acs.org
A working model for the mechanism involves an oxidative insertion with retention of configuration to form an organorhodium intermediate, which is then subjected to nucleophilic attack with inversion. pnas.org
Table 3: Rhodium-Catalyzed Asymmetric Ring-Opening with Phenolic Nucleophiles Data based on the asymmetric ring-opening of oxabenzonorbornadiene. acs.org
| Entry | Nucleophile (Phenol) | Catalyst System | Yield (%) | ee (%) |
| 1 | 4-Methoxyphenol | [Rh(COD)Cl]₂ / PPF-PtBu₂ | 95 | 98 |
| 2 | 4-Bromophenol | [Rh(COD)Cl]₂ / PPF-PtBu₂ | 92 | 97 |
| 3 | 4-Iodophenol | [Rh(COD)Cl]₂ / PPF-PtBu₂ | 88 | 96 |
| 4 | 2-Bromophenol | [Rh(CO)₂Cl]₂ / PPF-PtBu₂ | 85 | 95 |
| 5 | 2-Chlorophenol | [Rh(CO)₂Cl]₂ / PPF-PtBu₂ | 87 | 94 |
Nickel-catalyzed reactions represent another key transition metal-based approach for asymmetric synthesis. While specific examples detailing the asymmetric ring-opening of oxabicyclic alkenes to yield 1,2-dihydronaphthalen-1-ols are less common than rhodium or palladium systems, nickel catalysis is well-established for a variety of asymmetric transformations on related substrates. nih.gov For instance, nickel-catalyzed asymmetric reductive diarylation of vinylarenes has been developed to create chiral α,α,β-triarylated ethane (B1197151) scaffolds. nih.gov These methods often employ a chiral nickel catalyst in conjunction with an auxiliary ligand to achieve high enantioselectivity. nih.gov The general capability of nickel to catalyze asymmetric cross-coupling and functionalization reactions suggests its potential applicability in the ring-opening of oxabicyclic alkenes, likely proceeding through mechanisms involving oxidative addition and reductive elimination steps to construct new stereocenters. nih.gov
Electrophilic cyclization offers a direct and efficient pathway to functionalized dihydronaphthalene systems. researchgate.net This strategy is particularly relevant to the synthesis of halogenated derivatives. A facile and general method for producing diiodinated dihydronaphthalenes has been developed through the electrophilic iodocyclization of various aryl propargyl alcohols. nih.govchem960.com This reaction proceeds under mild conditions and tolerates a range of functional groups. researchgate.net
In this type of transformation, an electrophile such as molecular iodine (I₂) initiates the cyclization of a suitably positioned alkyne. The reaction of o-(1-alkynyl)arenecarboxaldehydes with electrophiles like I₂, ICl, or Br₂ in the presence of a nucleophile can generate highly substituted cyclic structures. nih.gov Although a direct synthesis of 1,6-Dibromo-1,2-dihydronaphthalen-1-ol via this method is not explicitly documented, the successful synthesis of diiodinated analogues suggests that a similar strategy employing an appropriate bromine-based electrophile (e.g., Br₂) could be a viable route to the target dibromo- compound from a corresponding acetylenic precursor.
Electrophilic Cyclization Strategies
Iodine and Bromine-Mediated Cyclizations of Propargylic Alcohols
The formation of substituted dihydronaphthalene skeletons can be achieved through various cyclization strategies. One effective method involves the electrophilic cyclization of propargylic alcohols mediated by iodine or bromine. In these reactions, the halogen acts as an electrophile, activating the alkyne for a nucleophilic attack by an aromatic ring, leading to the formation of the carbocyclic core.
For instance, iodine-p-toluenesulfonic acid (I₂/p-TSA) has been shown to be an efficient reagent system for the regioselective 5-endo-dig cyclization of propargyl alcohol derivatives. researchgate.net This type of electrophilic iodine-mediated cyclization proceeds through an iodonium (B1229267) ion intermediate, which facilitates the intramolecular attack. researchgate.net While this specific example leads to different fused systems, the underlying principle of activating a propargylic alcohol for cyclization via halogenation is a key concept. Platinum catalysts, such as PtCl₂, have also been used to mediate the cyclization of propargylic alcohols to form heterocycles like 3(2H)-furanones, demonstrating the utility of metal-catalyzed pathways in activating these substrates for intramolecular reactions. nih.gov
The general mechanism for such a transformation leading to a dihydronaphthalene system would involve an appropriately substituted phenyl propargylic alcohol. The electrophilic halogen (I⁺ or Br⁺) would activate the alkyne, followed by an intramolecular Friedel-Crafts-type reaction to form the dihydronaphthalene ring, incorporating the halogen at the double bond. Subsequent reaction steps would establish the final hydroxyl group.
Stereoselective and Enantioselective Synthesis
Achieving stereocontrol is crucial in the synthesis of complex molecules like this compound, which contains a chiral center at the C-1 position.
The asymmetric synthesis of chiral molecules is a cornerstone of modern organic chemistry, allowing for the preparation of enantiomerically pure compounds. mdpi.commdpi.com This can be achieved using chiral catalysts, chiral reagents, or chiral auxiliaries. nih.govyoutube.com
For the construction of chiral dihydronaphthalenols, methods like palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols have been developed to produce chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantiomeric excess (up to 94% ee). nih.gov This strategy, applied to a suitable naphthalene (B1677914) precursor, could provide a route to enantiomerically enriched dihydronaphthalenols. The key to this approach is the use of a chiral ligand that coordinates to the metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.
Another approach involves the asymmetric reduction of a corresponding tetralone precursor. The use of chiral reducing agents can selectively produce one enantiomer of the resulting alcohol. This method is widely used for the synthesis of optically active secondary alcohols.
The following table summarizes selected asymmetric reactions and their potential applicability.
| Asymmetric Method | Catalyst/Reagent | Product Type | Enantioselectivity (ee) | Potential Application |
| Friedel-Crafts Allylic Alkylation | Pd-catalyst with chiral ligand | Chiral dihydrophenanthrenes | Up to 94% | Construction of the chiral dihydronaphthalene core |
| Asymmetric Reduction | Chiral reducing agents | Chiral secondary alcohols | Varies | Enantioselective synthesis of the 1-ol functionality |
| Selenolactonization | Chiral Lewis bases | Chiral selenoethers | N/A | Demonstrates chiral catalyst control in cyclizations |
Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. acs.org This method is particularly useful when a direct asymmetric synthesis is not feasible. In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The theoretical maximum yield for the resolved starting material is 50%. mdpi.com
Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation. mdpi.comscielo.br For example, the enzymatic kinetic resolution of 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol (B1295399) using Candida antarctica lipase (B570770) A (CAL-A) has been optimized to produce the corresponding (R)-esters with high conversion (44-45%) and excellent enantiomeric excess (96-99%). scielo.br
A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. wikipedia.org This allows, in theory, for the conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org DKR requires a racemization catalyst that is compatible with the resolution catalyst. Metal/lipase combinations are often used, where a metal complex (e.g., with Ru) racemizes the alcohol while a lipase selectively acylates one enantiomer. mdpi.com
| Resolution Technique | Catalyst/Reagent | Substrate Example | Result | Reference |
| Kinetic Resolution (KR) | Candida antarctica lipase A (CAL-A) | 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | (R)-ester with 96-99% ee | scielo.br |
| Dynamic Kinetic Resolution (DKR) | Metal catalyst (e.g., Ru) + Lipase | Racemic alcohols | >50% yield of a single enantiomer | mdpi.comwikipedia.org |
Installation of Bromine Substituents
The introduction of bromine atoms at specific positions on the naphthalene ring system is a critical step in the synthesis of the target compound.
The regioselectivity of electrophilic bromination of naphthalene and its derivatives is highly dependent on reaction conditions, including the solvent, catalyst, and temperature. Direct bromination of naphthalene can lead to a mixture of isomers. cardiff.ac.uk However, the use of solid catalysts can significantly improve the selectivity for specific dibromonaphthalenes. researchgate.netmdpi.com
For instance, the bromination of naphthalene with bromine over an acidic amorphous silica-alumina catalyst yields 1,4-dibromonaphthalene, while using calcined montmorillonite (B579905) KSF clay can favor the formation of 1,5-dibromonaphthalene. mdpi.com The synthesis of 1,6-dibromo-2-naphthol (B94854), a key precursor, can be achieved by the bromination of β-naphthol in an organic solvent at 40-60°C. google.com This intermediate already possesses the required C-6 bromine and a hydroxyl group at C-2, which could potentially be converted to the C-1 hydroxyl of the target dihydronaphthalene through subsequent reactions.
The following table highlights different conditions for the regioselective bromination of naphthalene.
| Catalyst/Reagent | Solvent | Major Product(s) | Yield | Reference |
| Synclyst 13 (silica-alumina) | Dichloromethane | 1,4-Dibromonaphthalene | 91% | mdpi.com |
| Calcined KSF clay | Dichloromethane | 1,5-Dibromonaphthalene | 40% (after crystallization) | cardiff.ac.ukmdpi.com |
| N-Bromosuccinimide/H₂SO₄ | Water | 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | N/A | nih.gov |
| Elemental Bromine | Organic Solvent | 1,6-Dibromo-2-naphthol | N/A | google.com |
Photochemical bromination provides an alternative, radical-based pathway for the halogenation of aromatic compounds. Irradiation of a solution of naphthalene and molecular bromine can lead to addition products, such as α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, in high yield (90%). rsc.orgresearchgate.net This tetrabromide can then undergo dehydrobromination to yield 1,3-dibromonaphthalene. rsc.orgresearchgate.net
While this specific example leads to a different substitution pattern, it demonstrates that photochemical addition of bromine to the naphthalene core is a viable strategy. The mechanism involves the formation of bromine radicals upon irradiation, which then add across the double bonds of the aromatic system. rsc.org This approach contrasts with electrophilic substitution and can provide access to different isomers. For instance, photochemical bromination of 1-methylnaphthalene (B46632) in an aqueous biphasic system yields 1-(bromomethyl)naphthalene. scirp.org Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide and light has also been used to functionalize dihydroazulene (B1262493) systems, which are structurally related. researchgate.net
Multi-component Reactions for Bromine Incorporation
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials. caltech.edunih.gov These reactions are distinguished by their convergence, atom economy, and ability to rapidly generate complex molecules from simple precursors. nih.gov MCRs proceed through a cascade of elementary reactions, where a network of equilibria ultimately leads to an irreversible step that forms the final product. organic-chemistry.org
While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to incorporate halogen atoms, including bromine, into heterocyclic and aromatic scaffolds. An example of this strategy is the synthesis of 4-bromo-substituted pyrazoles through a palladium-catalyzed three-component reaction. organic-chemistry.org This process demonstrates the feasibility of integrating bromine into a molecular structure within a multi-component framework, offering a potential, though currently hypothetical, pathway for the synthesis of brominated dihydronaphthalene derivatives. The success of such a reaction depends on carefully selected conditions, including the choice of catalyst, solvent, and temperature, to ensure the desired product is favored over potential side products. organic-chemistry.org
| Reaction Type | Components | Catalyst | Key Features | Product Class |
|---|---|---|---|---|
| Palladium-Catalyzed Three-Component Reaction | Aryl diazonium salts, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide), alkyl bromides | Copper (as co-catalyst with Palladium) | High regioselectivity, good functional group tolerance, mild reaction conditions. organic-chemistry.org | 4-Bromo-substituted pyrazoles organic-chemistry.org |
Precursor Synthesis and Functional Group Transformations
The synthesis of complex molecules like this compound often involves the initial construction of a core scaffold, which is then modified through functional group transformations.
Generation of Oxabenzonorbornadiene Scaffolds
Oxabenzonorbornadiene (OBD) serves as a pivotal precursor in the synthesis of the 1,2-dihydronaphthalene (B1214177) framework. researchgate.net The utility of OBD stems from its unique structural characteristics: a highly strained bicyclic system, a reactive alkene bond, and a bridged oxygen atom. These features make it an ideal substrate for a variety of chemical transformations. researchgate.net
Ring-opening reactions of OBD are particularly valuable as they can generate multiple stereocenters in a single, highly controlled step, leading directly to the dihydronaphthalene core. researchgate.net These transformations are frequently mediated by transition metal catalysts. The choice of catalyst and ligands can influence the regio- and stereoselectivity of the ring-opening process, allowing for asymmetric synthesis of chiral dihydronaphthalene derivatives. researchgate.net The resulting 1,2-dihydronaphthalene substructures are present in a wide array of biologically active compounds. researchgate.net
| Structural Feature | Reactivity | Transformation | Resulting Scaffold |
|---|---|---|---|
| Strained [2.2.1] bicyclic system | High propensity for ring-opening | Transition metal-catalyzed ring-opening | 1,2-Dihydronaphthalene |
| Alkene (C=C double bond) | Susceptible to cycloaddition, derivatization | Cycloaddition, borylcupration | Functionalized dihydronaphthalene derivatives |
| Bridged Oxygen Atom | Influences stereoselectivity of reactions | Asymmetric ring-opening | Chiral dihydronaphthols |
Derivatization of Functional Groups in Dihydronaphthalene Intermediates
Once the core dihydronaphthalene structure is established, subsequent steps often involve the derivatization of its functional groups. For an intermediate such as a dihydronaphthol, the hydroxyl (-OH) group is a primary site for such modifications. Derivatization is performed for several reasons, including the protection of the hydroxyl group during subsequent synthetic steps or to enhance the analyte's properties for chromatographic analysis by increasing its volatility and thermal stability. sigmaaldrich.comyoutube.com
Common derivatization methods for hydroxyl groups include silylation and acylation. youtube.com Silylation involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) group. sigmaaldrich.com For instance, a hydroxylated dihydronaphthalene intermediate can be reacted with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a stable silyl ether. nih.gov This protected intermediate can then undergo further reactions without interference from the reactive hydroxyl group.
| Method | Reagent(s) | Purpose | Resulting Functional Group |
|---|---|---|---|
| Silylation | TBSCl, triethylamine, DMAP nih.gov | Protection of the hydroxyl group during synthesis. nih.gov | tert-Butyldimethylsilyl (TBS) ether nih.gov |
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) sigmaaldrich.com | Increase volatility and thermal stability for gas chromatography (GC) analysis. sigmaaldrich.comyoutube.com | Trimethylsilyl (TMS) ether sigmaaldrich.com |
| Acylation / Esterification | Acetyl chloride or Acetic anhydride | Protection or modification of biological activity. | Acetate ester |
Reaction Mechanisms and Reactivity of 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol
Ring-Opening Reaction Mechanisms
Ring-opening reactions of cyclic and heterocyclic compounds are fundamental transformations in organic synthesis. For derivatives like 1,6-Dibromo-1,2-dihydronaphthalen-1-ol, such reactions can be initiated through the strategic use of organometallic reagents or transition metal catalysts, which interact with the existing functional groups to cleave bonds within the dihydronaphthalene ring system.
Investigation of Organometallic Reagent Reactivity in Dihydronaphthalenol Formation
The formation of dihydronaphthalenols often involves the reaction of a naphthalenone precursor with a potent nucleophile, such as an organometallic reagent. Organolithium and Grignard (organomagnesium) reagents are prime candidates for this transformation due to the highly polarized carbon-metal bond, which imparts significant carbanionic character to the organic moiety. libretexts.orgmsu.edu
The general mechanism for the formation of a dihydronaphthalenol, such as this compound, would involve the nucleophilic addition of an organometallic reagent to the electrophilic carbonyl carbon of a corresponding 6-bromo-2,3-dihydronaphthalen-1(4H)-one precursor. The reaction proceeds via a tetrahedral intermediate, which, upon aqueous workup, is protonated to yield the final alcohol product. libretexts.org
Key Steps in Organometallic Addition:
Nucleophilic Attack: The carbanionic carbon of the organometallic reagent (R-M) attacks the electrophilic carbonyl carbon of the naphthalenone.
Formation of Tetrahedral Intermediate: The pi-bond of the carbonyl breaks, and its electrons move to the oxygen atom, forming a magnesium or lithium alkoxide intermediate.
Protonation: Subsequent addition of a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the tertiary alcohol.
The reactivity of these organometallic reagents is exceptionally high, and they also function as strong bases. libretexts.org Consequently, reaction conditions must be strictly anhydrous and aprotic to prevent the reagent from being quenched by proton sources before it can react with the carbonyl substrate. youtube.com
Proposed Catalytic Cycles in Transition Metal-Mediated Syntheses
Transition metal catalysis offers a powerful and versatile platform for the synthesis of complex cyclic structures like dihydronaphthalenols. cancer.gov Catalysts based on palladium, rhodium, or iridium are commonly employed to construct C-C bonds through well-defined catalytic cycles. researchgate.netmdpi.com A plausible pathway for synthesizing a dihydronaphthalenol scaffold could involve a palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization.
A typical catalytic cycle for such a transformation generally involves the following key steps:
Oxidative Addition: The low-valent transition metal catalyst (e.g., Pd(0)) undergoes oxidative addition into a carbon-halogen bond (e.g., an aryl bromide), forming a higher-valent organometallic species (e.g., an Ar-Pd(II)-Br complex). researchgate.net
Transmetalation (if applicable): In cross-coupling reactions like Suzuki or Negishi, an organometallic reagent (e.g., organoboron or organozinc) transfers its organic group to the palladium center, displacing the halide. mdpi.com
Migratory Insertion: An alkene or alkyne substrate coordinates to the metal center and subsequently inserts into the metal-carbon bond, leading to chain extension.
Reductive Elimination: The final step involves the formation of a new C-C or C-heteroatom bond as the organic fragment is eliminated from the metal center, which is reduced to its original oxidation state, thereby regenerating the catalyst. researchgate.net
For the synthesis of a substituted dihydronaphthalenol, one could envision a palladium-catalyzed reaction that couples an ortho-halo-styrene derivative with a vinyl partner, followed by an intramolecular Heck-type reaction or another cyclization event to form the dihydronaphthalene ring system. The regioselectivity and efficiency of these cycles are highly dependent on the choice of metal, ligands, and reaction conditions. nih.gov
Rearrangement Reactions
The structural framework of this compound, containing an allylic alcohol and multiple halogen substituents, makes it susceptible to various rearrangement reactions. These processes can be triggered by external stimuli such as light or by chemical means like acid catalysis, often leading to significant alterations of the molecular skeleton through the formation of reactive intermediates.
Photo-Induced Rearrangements of Halogenated Naphthols
The photochemistry of halogenated aromatic compounds, including bromonaphthols, has been a subject of extensive study. The irradiation of bromonaphthols can initiate unique rearrangement pathways. Research on 6-bromo-2-naphthols has shown that upon photoexcitation, these molecules can undergo hydrobromic acid elimination from their triplet state, particularly in the presence of a base like triethylamine (B128534). nih.govacs.orgacs.org
This process does not proceed through simple C-Br bond homolysis but instead generates a highly reactive electrophilic triplet carbene intermediate. acs.org This carbene has been successfully intercepted and characterized by trapping it with various reagents such as oxygen, pyrrole, and alkenes. acs.org Laser flash photolysis (LFP) studies have supported the generation of this carbene intermediate, which subsequently leads to the formation of rearranged or addition products. acs.org
Table 1: Key Intermediates and Products in Photoreactions of Bromonaphthols acs.orgacs.org
| Reactant | Conditions | Key Intermediate | Observed Products/Trapping Adducts |
|---|---|---|---|
| 6-Bromo-2-naphthol | UV irradiation, Et₃N | Triplet Carbene | Debrominated naphthol, Adducts with pyrrole, pyridine, O₂ |
This established reactivity suggests that this compound, possessing a similar brominated naphthalene (B1677914) core, could undergo analogous photo-induced rearrangements, potentially involving the formation of carbene intermediates that could lead to skeletal reorganization or intermolecular reactions.
Allylic Rearrangement Phenomena in Bromination Reactions
Allylic systems are prone to rearrangement during radical bromination reactions, typically carried out with N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmasterorganicchemistry.com The mechanism involves the abstraction of an allylic hydrogen atom by a bromine radical, generating a resonance-stabilized allylic radical. chemistrysteps.com
Because the unpaired electron in an allylic radical is delocalized over two carbons, the subsequent reaction with molecular bromine (Br₂) can occur at either of these positions. masterorganicchemistry.com If the allylic radical is unsymmetrical, this dual reactivity leads to the formation of a mixture of constitutional isomers, one of which is the product of an "allylic rearrangement." chemistrysteps.commasterorganicchemistry.com
Mechanism of Allylic Rearrangement:
Initiation: A bromine radical is generated from a source like NBS. libretexts.org
Propagation Step 1 (Abstraction): The bromine radical abstracts a hydrogen atom from the allylic position of the dihydronaphthalene ring, forming a resonance-stabilized allylic radical and HBr.
Resonance: The allylic radical exists as a hybrid of two or more resonance structures, distributing the radical character.
Propagation Step 2 (Halogenation): The allylic radical reacts with Br₂ (generated from the reaction of HBr with NBS), which can attack at either carbon bearing radical character, yielding both the direct and the rearranged allylic bromide products. chemistrysteps.commasterorganicchemistry.com
In the context of a dihydronaphthalene system, this phenomenon could explain the formation of isomeric dibromo products where the positions of the double bond and the bromine atom are shifted relative to the initial substitution pattern. Rearrangement can also occur via carbocationic intermediates, for instance, during the addition of hypobromous acid across the double bond, where neighboring halogen participation can lead to rearranged products. rsc.org
Acid-Catalyzed Rearrangement Processes
The presence of an allylic alcohol functional group makes this compound susceptible to acid-catalyzed rearrangements. These reactions proceed through carbocation intermediates, which are prone to shifts that lead to more stable species. libretexts.orglibretexts.org
The general mechanism involves the following steps:
Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., H₂SO₄) to form a good leaving group, water. masterorganicchemistry.com
Formation of a Carbocation: The loss of a water molecule generates a secondary, allylic carbocation. This carbocation is resonance-stabilized, but it can still undergo rearrangement to achieve greater stability.
Carbocation Rearrangement (Shift): The carbocation can rearrange via a 1,2-shift. The most common shifts are hydride shifts (H⁻) and alkyl shifts (R⁻). libretexts.org In this specific molecule, a 1,2-hydride shift or even a 1,2-bromide shift could occur if it leads to a more stable carbocation (e.g., a tertiary or a more delocalized cation). The driving force for this step is the formation of a more stable carbocationic intermediate. youtube.comyoutube.com
Final Product Formation: The rearranged carbocation is then trapped by a nucleophile (e.g., water or the conjugate base of the acid), or it can lose a proton to form a new alkene, resulting in the final rearranged product.
Such rearrangements are a hallmark of reactions involving carbocations and often result in a mixture of products, with the major product arising from the most stable carbocation intermediate. masterorganicchemistry.com
Photochemistry and Phototransformation Pathways
Halogenated polycyclic aromatic hydrocarbons (XPAHs), a class to which this compound belongs, are known to undergo transformation upon exposure to light. tandfonline.com These photochemical processes are significant degradation pathways for such compounds in the environment. researchgate.netnih.gov
Direct Photolysis and Indirect Photosensitization of Halogenated Polycyclic Aromatic Hydrocarbons
The phototransformation of XPAHs can occur through two primary mechanisms: direct photolysis and indirect photosensitization.
Direct Photolysis: This process involves the direct absorption of light energy by the XPAH molecule. researchgate.net For aromatic compounds, this typically excites the molecule to a higher energy state (a singlet or triplet state). youtube.com In halogenated compounds, the energy absorbed can be sufficient to induce the cleavage of the carbon-halogen bond. Given the presence of two bromine atoms, the carbon-bromine (C-Br) bonds in this compound are susceptible to homolytic cleavage, which would result in the formation of a debrominated radical and a bromine radical. This dehalogenation is often a key step in the degradation pathway. tandfonline.com
Indirect Photosensitization: In this pathway, other molecules in the environment, known as photosensitizers (such as humic substances in natural waters), absorb light energy. researchgate.net These excited sensitizer molecules then transfer their energy to the XPAH molecule. This energy transfer can excite the XPAH to a reactive state, initiating its degradation, even if the XPAH does not efficiently absorb light at the given wavelength itself. This process can also lead to the formation of reactive oxygen species that contribute to the compound's transformation. tandfonline.com
Role of Reactive Oxygen Species (ROS) in Phototransformation
Upon absorption of light, either directly or via a sensitizer, XPAHs can transfer the absorbed energy to molecular oxygen (O₂). tandfonline.com This energy transfer leads to the formation of various highly reactive oxygen species (ROS). tandfonline.comresearchgate.net ROS play a crucial role in the subsequent oxidation and degradation of the parent compound. tandfonline.comnih.gov For a molecule like this compound, the generated ROS can attack the aromatic ring, the double bond, or the alcohol group, leading to a variety of oxygenated products. tandfonline.comresearchgate.net
Table 1: Key Reactive Oxygen Species (ROS) in Phototransformation
| Reactive Oxygen Species (ROS) | Formation Mechanism | Role in Phototransformation |
|---|---|---|
| Singlet Oxygen (¹O₂) | Energy transfer from an excited XPAH molecule to ground-state triplet oxygen (³O₂). | Can directly react with the dihydronaphthalene double bond via [2+2] or [4+2] cycloaddition reactions, leading to endoperoxides or dioxetanes which can further decompose. researchgate.net |
| Superoxide Radical (O₂⁻) | Electron transfer from an excited XPAH or sensitizer to O₂. | Can act as a nucleophile or a reducing agent, participating in complex degradation pathways. |
| Hydroxyl Radical (•OH) | Often formed from secondary reactions involving other ROS (e.g., from hydrogen peroxide photolysis). | A highly reactive and non-selective oxidant that can attack almost any part of the molecule, leading to hydroxylation or ring-opening. nih.gov |
| Peroxy Radicals (ROO•) | Reaction of organic radicals (formed from the parent compound) with O₂. | Can propagate radical chain reactions, leading to further degradation and the formation of hydroperoxides and other oxygenated products. |
Photochemical Electron Transfer Mechanisms
Photoinduced electron transfer (PET) is another critical mechanism in the transformation of halogenated aromatic compounds. researchgate.netrsc.org In this process, the XPAH in its photo-excited state can act as an electron acceptor.
The mechanism typically proceeds as follows:
Photoexcitation: The aromatic molecule absorbs a photon, promoting it to an excited state (Ar-Br*). youtube.com
Electron Transfer: An electron donor (nucleophile) in the vicinity transfers an electron to the excited molecule, forming a radical anion ([Ar-Br]•⁻). youtube.comresearchgate.net
Fragmentation: The newly formed radical anion is unstable and rapidly fragments. The weak C-Br bond cleaves, releasing a bromide anion (Br⁻) and leaving behind an aryl radical (Ar•). youtube.comresearchgate.net
Product Formation: The aryl radical can then react with other molecules (e.g., abstract a hydrogen atom from the solvent) to form a debrominated product or react with the radical derived from the nucleophile. youtube.com
This PET mechanism is particularly relevant for aromatic compounds with good leaving groups, such as bromine and iodine. youtube.com
Table 2: Steps in Photochemical Electron Transfer
| Step | Process | Description |
|---|---|---|
| 1 | Excitation | Ar-Br + hν → Ar-Br* |
| 2 | Electron Transfer | Ar-Br* + Nu: → [Ar-Br]•⁻ + Nu•⁺ |
| 3 | Fragmentation | [Ar-Br]•⁻ → Ar• + Br⁻ |
| 4 | Propagation/Termination | Ar• + other species → Final Products |
Nucleophilic and Electrophilic Reactivity
Reactivity of the Hydroxyl Group
The hydroxyl (-OH) group in this compound is a versatile functional group. Its position on a benzylic carbon—a carbon atom adjacent to an aromatic ring—enhances its reactivity. chemistrysteps.com
Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. It can react with various electrophiles. For example, it can be acylated by carboxylic acids or their derivatives to form esters, or alkylated to form ethers. wikipedia.org
Leaving Group Ability: The hydroxyl group itself is a poor leaving group. However, in the presence of a strong acid, it can be protonated to form an oxonium ion (-OH₂⁺). This converts the leaving group into water (H₂O), a much more stable and effective leaving group. The resulting benzylic carbocation is stabilized by resonance with the adjacent aromatic ring, facilitating Sₙ1-type substitution reactions. chemistrysteps.com
Oxidation: As a secondary benzylic alcohol, the hydroxyl group can be oxidized. chemistrysteps.com Depending on the oxidizing agent used, it can be converted to the corresponding ketone, 1,6-dibromo-3,4-dihydronaphthalen-1(2H)-one (an α-tetralone). nih.gov Strong oxidizing agents like potassium permanganate could potentially lead to cleavage of the ring. chemistrysteps.com
Transformations Involving the Dihydronaphthalene Double Bond
The carbon-carbon double bond in the partially saturated ring is electron-rich due to its π-electrons, making it susceptible to attack by electrophiles in electrophilic addition reactions. chemistrysteps.com
Electrophilic Addition: The double bond can undergo addition reactions with various electrophilic reagents. wikipedia.org
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would likely follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. libretexts.orglibretexts.org
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) would result in the formation of a vicinal dihalide.
Hydration: Acid-catalyzed addition of water would lead to the formation of a diol.
Oxidation: The double bond is also a site for oxidative reactions.
Epoxidation: Reaction with a peroxy acid (like m-CPBA) would form an epoxide (1,2-dihydronaphthalene oxide derivative). acs.org
Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) can convert the double bond into a vicinal diol.
Oxidative Cleavage: Stronger oxidizing agents such as ozone (O₃), followed by a workup step, can cleave the double bond entirely, leading to the formation of aldehydes, ketones, or carboxylic acids depending on the reaction conditions. ochemtutor.com
Cyclization Reactions: Dihydronaphthalene structures can serve as precursors in various cyclization reactions to build more complex molecular scaffolds. nih.govresearchgate.net
Halogen Atom Reactivity (Carbon-Bromine Bond Cleavage)
The reactivity of the halogen atoms in this compound is a critical aspect of its chemical behavior, particularly concerning the cleavage of the carbon-bromine (C-Br) bonds. The molecule possesses two bromine atoms situated in distinct chemical environments: one at the C1 position, which is a benzylic and tertiary alcoholic carbon, and another at the C6 position on the aromatic ring. This structural difference significantly influences the lability of the respective C-Br bonds.
Differential Reactivity of C1-Br and C6-Br Bonds
The C1-Br bond is anticipated to be considerably more reactive towards cleavage than the C6-Br bond. This heightened reactivity is attributed to the benzylic nature of the C1 carbon. Cleavage of the C1-Br bond can proceed through mechanisms that are stabilized by the adjacent aromatic ring.
In contrast, the C6-Br bond is a vinylic bromide, directly attached to the sp²-hybridized carbon of the naphthalene ring. Such bonds are generally stronger and less susceptible to cleavage under typical nucleophilic substitution or elimination conditions due to the increased s-character of the carbon orbital and resonance effects within the aromatic system.
Detailed research findings on the specific reaction kinetics of this compound are not extensively available in the public domain. However, valuable insights can be drawn from studies on analogous compounds. For instance, the selective reduction of 1,6-dibromo-2-naphthol (B94854) to 6-bromo-2-naphthol using reagents like tin and hydrochloric acid demonstrates the preferential cleavage of the C1-Br bond over the C6-Br bond. orgsyn.org This selective reactivity underscores the enhanced lability of the bromine atom at the C1 position.
The cleavage of the C1-Br bond can be initiated through several pathways, including nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions. The tertiary nature of the C1 carbon and its benzylic position suggest that an SN1-type mechanism, proceeding through a stabilized benzylic carbocation intermediate, is a plausible pathway for substitution reactions. Similarly, elimination reactions to form a double bond would also be favored at this position.
The stability of the benzylic radical also makes the C1-Br bond susceptible to homolytic cleavage under free-radical conditions. masterorganicchemistry.com Benzylic C-H bonds are known to be weaker than other alkyl C-H bonds, facilitating radical formation, a principle that extends to the reactivity of benzylic halides. masterorganicchemistry.com
The following table summarizes the expected relative reactivity of the two carbon-bromine bonds in this compound based on general principles of organic chemistry and data from related compounds.
| Bond Position | Carbon Hybridization | Bond Type | Expected Reactivity | Factors Influencing Reactivity |
| C1-Br | sp³ | Benzylic, Tertiary | High | Stabilization of carbocation/radical intermediate by the adjacent aromatic ring. |
| C6-Br | sp² | Vinylic (Aromatic) | Low | Increased bond strength due to sp² hybridization and resonance within the aromatic ring. |
It is important to note that the specific reaction conditions, such as the nature of the solvent, temperature, and the type of reagent used (nucleophile, base, or radical initiator), will ultimately determine the predominant reaction pathway and the extent of C-Br bond cleavage. google.com
Advanced Spectroscopic Characterization and Structural Elucidation of 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol
Vibrational Spectroscopy
Infrared (IR) Spectroscopy:No IR spectra are available to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-bromine (C-Br) bonds.
The lack of available data suggests that 1,6-Dibromo-1,2-dihydronaphthalen-1-ol may be a novel compound or one that has not been the subject of detailed, publicly documented spectroscopic analysis. Further research and synthesis would be required to generate the experimental data needed for a thorough characterization.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a characteristic "fingerprint" of its structure. wikipedia.org For this compound, the Raman spectrum is expected to be rich in information, with distinct signals arising from the various functional groups and the naphthalene (B1677914) core.
The key vibrational modes anticipated for this compound include:
C-Br Stretching: The carbon-bromine bonds are expected to produce strong Raman signals in the lower frequency region, typically between 500 and 700 cm⁻¹. horiba.com The presence of two C-Br bonds, one on the aromatic ring and one at the chiral center, may lead to multiple or broadened peaks in this region.
O-H Stretching: The hydroxyl group will give rise to a characteristic, though often broad, stretching vibration in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be sensitive to hydrogen bonding.
Aromatic C=C Stretching: The vibrations of the aromatic ring are expected to produce a series of sharp and intense peaks in the 1400-1600 cm⁻¹ region. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydronaphthalene ring will be observed in the 2850-3000 cm⁻¹ range. libretexts.org
A hypothetical Raman data table for this compound, based on typical group frequencies, is presented below.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
| ~3400 | O-H stretch | Medium, Broad |
| ~3050 | Aromatic C-H stretch | Medium |
| ~2950 | Aliphatic C-H stretch | Medium |
| ~1600, ~1580, ~1450 | Aromatic ring C=C stretching vibrations | Strong |
| ~1250 | C-O stretch | Medium |
| ~1050 | Aromatic ring breathing mode | Strong |
| ~680 | C-Br stretch (aromatic) | Strong |
| ~550 | C-Br stretch (aliphatic) | Strong |
Vibrational Optical Activity (VCD, ROA) for Chirality Assessment
This compound possesses a chiral center at the C-1 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Vibrational Optical Activity (VOA) techniques, which include Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), are exceptionally suited for determining the absolute configuration of chiral molecules in solution. nih.govwikipedia.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org A VCD spectrum will show positive and negative bands corresponding to the vibrational modes of one enantiomer, while its mirror image will exhibit a VCD spectrum of equal magnitude but opposite sign. By comparing the experimentally measured VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned. nih.gov
Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. wikipedia.org Similar to VCD, ROA spectra are sensitive to the three-dimensional arrangement of atoms and provide a powerful method for determining absolute configuration. rsc.orgnih.gov The rich detail in ROA spectra, particularly in the fingerprint region, can offer significant advantages for complex molecules. wikipedia.org
For this compound, the key to successful chirality assessment using VCD and ROA would be the analysis of the vibrational modes involving the stereocenter at C-1 and its immediate surroundings. The C-Br and C-O stretching and bending vibrations, as well as the modes of the dihydronaphthalene ring, would be of particular interest. A comparison of the experimental VCD and ROA spectra with theoretical predictions would allow for the definitive assignment of the (R) or (S) configuration of a given sample.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₈Br₂O), HRMS is crucial for confirming its composition.
A key feature in the mass spectrum of this compound will be the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. chemguide.co.ukcsbsju.edu This results in a characteristic pattern of three peaks for the molecular ion:
[M]⁺•: The ion containing two ⁷⁹Br isotopes.
[M+2]⁺•: The ion containing one ⁷⁹Br and one ⁸¹Br isotope.
[M+4]⁺•: The ion containing two ⁸¹Br isotopes.
The relative intensities of these peaks are expected to be in a 1:2:1 ratio. savemyexams.comyoutube.com
| Ion | Calculated Exact Mass | Relative Abundance (%) |
| [C₁₀H₈⁷⁹Br₂O]⁺• | 313.8992 | ~100 (by definition) |
| [C₁₀H₈⁷⁹Br⁸¹BrO]⁺• | 315.8972 | ~198 |
| [C₁₀H₈⁸¹Br₂O]⁺• | 317.8951 | ~98 |
The precise mass measurements from HRMS would allow for the confident confirmation of the elemental formula C₁₀H₈Br₂O.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for identifying specific compounds within a reaction mixture, such as in the synthesis of this compound. nih.gov
In a hypothetical GC-MS analysis of a reaction mixture containing the target compound, the following would be observed:
Retention Time: The compound would elute from the GC column at a specific retention time, which is dependent on its volatility and interaction with the stationary phase. This retention time would be characteristic of the compound under the given analytical conditions.
Mass Spectrum: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
The mass spectrum of this compound would be expected to show the characteristic 1:2:1 isotopic pattern for the molecular ion. Furthermore, common fragmentation pathways would likely include:
Loss of H₂O: A peak at [M-18]⁺•, resulting from the elimination of a water molecule from the alcohol.
Loss of Br: Peaks corresponding to [M-79]⁺ and [M-81]⁺, from the loss of a bromine radical.
Loss of HBr: Peaks corresponding to [M-80]⁺ and [M-82]⁺, from the elimination of hydrogen bromide.
The combination of the retention time and the unique mass spectrum and fragmentation pattern would allow for the confident identification of this compound in a complex mixture.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |
| 314/316/318 | [C₁₀H₈Br₂O]⁺• (Molecular Ion) | Characteristic 1:2:1 isotopic pattern due to two Bromine atoms. |
| 296/298/300 | [C₁₀H₆Br₂]⁺• | Loss of H₂O (-18 Da). Also shows a 1:2:1 isotopic pattern. |
| 235/237 | [C₁₀H₈BrO]⁺ | Loss of a Br radical (-79/81 Da). Shows a 1:1 isotopic pattern. |
| 234/236 | [C₁₀H₇BrO]⁺• | Loss of HBr (-80/82 Da). Shows a 1:1 isotopic pattern. |
| 155 | [C₁₀H₈O - H]⁺ | Loss of both Br atoms and one H. |
| 128 | [C₁₀H₈]⁺• (Naphthalene radical cation) | Loss of Br₂, O, and H₂. A common fragment in naphthalene derivatives. |
No Direct Computational Studies Found for this compound
Extensive searches for computational chemistry investigations focusing specifically on the compound This compound have yielded no direct scientific literature or data. As a result, a detailed article on its quantum chemical calculations, molecular modeling, and dynamics as per the requested outline cannot be generated at this time.
The scientific community has published computational studies on structurally related compounds, such as various substituted naphthalenes and other halogenated aromatic molecules. These studies utilize methods like Density Functional Theory (DFT) for electronic structure predictions, HOMO-LUMO analysis for reactivity insights, and modeling for conformational and spectroscopic properties. However, these findings are specific to the molecules investigated in those particular studies and cannot be extrapolated to accurately describe this compound.
Further research and dedicated computational analysis of this compound would be required to provide the specific data and insights requested in the article outline. Without such studies, any attempt to create the specified content would be speculative and not based on verifiable scientific research.
Stereochemical Aspects of 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol
Enantioselective and Diastereoselective Control in Synthesis
The synthesis of "1,6-Dibromo-1,2-dihydronaphthalen-1-ol" with defined stereochemistry would require precise control over the formation of the two stereocenters. This can be approached through either enantioselective or diastereoselective strategies, often employing enzymatic or chemical catalysis.
Enzymatic Approaches:
One of the most powerful methods for the enantioselective dihydroxylation of aromatic compounds is through the use of Rieske non-heme iron dioxygenases, such as naphthalene (B1677914) dioxygenase (NDO). researchgate.netacs.orgnih.gov NDO, typically found in bacteria like Pseudomonas putida, catalyzes the syn-dihydroxylation of naphthalene and its derivatives. ebi.ac.uk For instance, NDO from Pseudomonas sp. strain NCIB 9816-4 is known to oxidize naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene with high enantiopurity. nih.gov
It is plausible that a similar enzymatic approach could be applied to a 6-bromonaphthalene precursor. The regioselectivity and stereoselectivity of NDO are influenced by the substituents on the naphthalene ring. researchgate.net Therefore, the enzymatic dihydroxylation of 6-bromonaphthalene could potentially yield a chiral cis-diol, which could then be further manipulated to introduce the second bromine atom, although this subsequent step would need to be carefully designed to avoid disrupting the established stereochemistry.
Chemical Approaches:
Chemical methods for the asymmetric dihydroxylation or halohydroxylation of alkenes could be adapted for the synthesis of "this compound" from a suitable precursor like 6-bromonaphthalene. The dearomatization of naphthalenes to create a reactive olefin is a key challenge. nih.govresearchgate.net Once a dihydronaphthalene intermediate is formed, established methods for asymmetric synthesis can be applied.
For instance, enantioselective bromohydroxylation of an olefin can be achieved using chiral catalysts. nih.govsemanticscholar.orgrsc.org These reactions typically involve an electrophilic bromine source and a chiral ligand or catalyst to control the facial selectivity of the attack on the double bond, followed by the capture of the resulting bromonium ion by a water molecule. The choice of catalyst and reaction conditions would be crucial in determining both the diastereoselectivity (syn vs. anti addition) and the enantioselectivity.
Table 1: Potential Synthetic Strategies for Stereocontrol
| Strategy | Approach | Key Features | Potential Outcome |
| Enzymatic | Dihydroxylation of 6-bromonaphthalene using Naphthalene Dioxygenase (NDO) | High enantioselectivity, syn-diastereoselectivity. ebi.ac.uk | Enantiopure cis-1,2-dihydroxy-6-bromo-1,2-dihydronaphthalene. |
| Chemical | Asymmetric Bromohydroxylation of a 6-bromo-1,2-dihydronaphthalene (B1281098) precursor | Use of chiral catalysts (e.g., (DHQD)₂PHAL) to control stereochemistry. nih.govrsc.org | Enantioenriched trans- or cis-1,6-dibromo-1,2-dihydronaphthalen-1-ol, depending on the mechanism. |
Determination of Absolute Configuration (AC)
Determining the absolute configuration of the stereocenters in "this compound" is essential for understanding its properties and for reproducible synthesis. Several powerful techniques are available for this purpose.
X-ray Crystallography:
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgresearchgate.netwikipedia.orgnih.govspringernature.comnih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms, provided that a suitable single crystal of an enantiomerically pure sample can be obtained. The presence of the heavy bromine atoms would facilitate the determination of the absolute configuration through anomalous dispersion. researchgate.net
Chiroptical Spectroscopy:
Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-destructive techniques for assigning the absolute configuration of chiral molecules in solution. researchgate.netnih.govmdpi.com These methods rely on the differential absorption of left- and right-circularly polarized light. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TDDFT), the absolute configuration can be confidently assigned. nih.gov
NMR Spectroscopy:
While NMR spectroscopy is not a primary method for determining absolute configuration, it can be used in conjunction with chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents. stackexchange.com These agents react with the enantiomers to form diastereomers, which will exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity and, in some cases, the inference of absolute configuration by comparing the chemical shifts to established models.
Table 2: Methods for Determining Absolute Configuration
| Method | Principle | Requirements | Outcome |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. wikipedia.orgspringernature.com | Enantiomerically pure single crystal. | Unambiguous 3D structure and absolute configuration. |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. nih.gov | Chiral molecule with a chromophore, computational analysis. | Assignment of absolute configuration by comparison of experimental and calculated spectra. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. researchgate.net | Chiral molecule, computational analysis. | Assignment of absolute configuration, particularly useful for molecules without strong UV chromophores. |
| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. stackexchange.com | Reaction with a chiral derivatizing agent. | Determination of enantiomeric purity and potential assignment of relative and absolute configuration. |
Chiral Recognition and Resolution Studies
For a racemic or diastereomeric mixture of "this compound," separation of the individual stereoisomers is crucial. This is typically achieved through chiral resolution techniques.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used and effective method for the analytical and preparative separation of enantiomers. nih.govresearchgate.netmdpi.comsigmaaldrich.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The choice of the CSP and the mobile phase is critical for achieving successful resolution.
Classical Resolution:
Classical resolution involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional methods such as fractional crystallization. After separation, the resolving agent is removed to yield the individual enantiomers. For "this compound," the hydroxyl group provides a convenient handle for reaction with chiral acids or isocyanates to form diastereomeric esters or carbamates, respectively.
Table 3: Chiral Resolution Techniques
| Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.govmdpi.com | Applicable to small quantities, high efficiency, both analytical and preparative scales. |
| Classical Resolution | Formation and separation of diastereomers. | Can be scaled up for large quantities. |
Derivatization and Further Functionalization of 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol
Transformations at the Hydroxyl Group
The secondary hydroxyl group in 1,6-dibromo-1,2-dihydronaphthalen-1-ol is a prime site for a variety of chemical modifications, including etherification and esterification. These reactions not only serve to protect the hydroxyl group during subsequent transformations but also allow for the introduction of new functionalities that can modulate the molecule's biological activity or physical properties.
Etherification: The conversion of the hydroxyl group to an ether is a common strategy. For instance, reaction with alkyl halides, such as 1-iodohexane, in the presence of a base like potassium carbonate in a suitable solvent like acetone, can yield the corresponding alkyloxy derivative. This is exemplified by the synthesis of 6,6′-Dibromo-2,2′-dihexyloxy-1,1′-binaphthalene from its corresponding diol. nih.gov While this example involves a binaphthyl system, the fundamental principle of Williamson ether synthesis is applicable.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base. This transformation is useful for introducing a variety of acyl groups.
Reactions Involving the Dihydronaphthalene Double Bond
The endocyclic double bond in the dihydronaphthalene ring system is susceptible to a range of addition reactions, providing a pathway to saturated or further functionalized naphthalene (B1677914) derivatives.
Hydrogenation for Saturation
Catalytic hydrogenation is a powerful method for the reduction of the double bond in the dihydronaphthalene core, leading to the corresponding tetralin derivative. This transformation is typically achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For example, the hydrogenation of heavily hindered 3,4-diphenyl-1,2-dihydronaphthalenes has been successfully accomplished using iridium-based catalysts in the presence of an acid promoter. rsc.org While the substrate differs, this demonstrates the feasibility of reducing substituted dihydronaphthalene systems.
Epoxidation Reactions
The double bond can be converted to an epoxide, a versatile intermediate that can undergo various nucleophilic ring-opening reactions. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The epoxidation of dihydronaphthalene derivatives has been a subject of interest in biocatalysis as well. Fungal peroxygenases have been shown to catalyze the epoxidation of 1,2-dihydronaphthalene (B1214177), although this can sometimes be accompanied by hydroxylation as a side reaction. researchgate.net The enzymatic approach offers a potential route to chiral epoxides. For instance, the biocatalytic epoxidation of naphthalene derivatives can lead to the formation of chiral trans-disubstituted cyclohexadiene synthons after nucleophilic ring-opening. acs.org
Modifications of the Bromine Substituents
The two bromine atoms on the aromatic ring of this compound provide handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling and organometallic reactions. These reactions are instrumental in building more complex molecular architectures.
The selective modification of one bromine atom over the other can be influenced by the electronic and steric environment of each substituent. The bromine at the 1-position is attached to a saturated carbon, while the bromine at the 6-position is on the aromatic ring, leading to different reactivities.
It is important to note that the specific reactivity and outcomes of these derivatization reactions can be highly dependent on the reaction conditions and the presence of other functional groups in the molecule. Further experimental investigation is necessary to fully explore the synthetic potential of this compound.
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
Photodegradation is a critical pathway for the transformation of PAHs in the environment, driven by the absorption of solar radiation. nih.gov For halogenated PAHs, this process can be complex, involving both direct and indirect photolysis.
Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical decomposition. Halogenated PAHs can undergo direct photolysis, where the carbon-bromine bond is susceptible to cleavage upon absorption of UV radiation. nih.gov The energy from the absorbed photons can lead to homolytic cleavage of the C-Br bond, generating a naphthyl radical and a bromine radical. These reactive species can then participate in a variety of secondary reactions.
Indirect photolysis involves the degradation of a compound by reactive species that are themselves generated by the absorption of light by other substances in the environment. nih.govresearchgate.net In natural waters, common photosensitizers include dissolved organic matter (DOM), nitrate, and nitrite (B80452) ions. nih.govresearchgate.net These substances absorb sunlight and produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov Hydroxyl radicals, in particular, are powerful, non-selective oxidizing agents that can react with a wide range of organic molecules, including halogenated naphthalenes, leading to their degradation. The rate of indirect photolysis is dependent on the concentration of these photosensitizers and the quantum yield of ROS production.
The photodegradation of brominated flame retardants, which share structural similarities with brominated naphthalenes, has been shown to follow pseudo-first-order kinetics, with degradation rates influenced by the wavelength of light and the solvent medium. nih.gov
Table 1: Factors Influencing Photodegradation of Halogenated Aromatic Hydrocarbons
| Factor | Description | Potential Impact on this compound |
|---|---|---|
| Wavelength of Light | The energy of light is inversely proportional to its wavelength. Shorter wavelengths (UV) carry more energy and are more likely to induce photochemical reactions. | Degradation is expected to be more significant under UV irradiation compared to visible light. nih.gov |
| Photosensitizers | Substances like dissolved organic matter (DOM) and nitrates can absorb light and produce reactive oxygen species (ROS) that degrade pollutants. | The presence of DOM and nitrates in aquatic environments is likely to enhance the degradation rate through indirect photolysis. nih.govresearchgate.net |
| pH | The pH of the medium can influence the speciation of both the target compound and the photosensitizers, affecting reaction rates. | Changes in pH may alter the degradation kinetics, though the specific effects on this compound are not documented. |
| Solvent/Matrix | The surrounding medium (e.g., water, organic solvents, soil matrix) can affect the stability of the compound and the efficiency of light absorption and reaction. | In different environmental compartments, the rate of photodegradation will vary. For instance, sorption to sediment may reduce exposure to light. |
A significant concern with the photodegradation of halogenated compounds is the potential formation of transformation products that are more toxic than the parent compound. nih.govresearchgate.net The cleavage of a carbon-bromine bond can lead to the formation of less brominated naphthalenes, which may have different toxicity profiles. Furthermore, reactions with hydroxyl radicals can introduce hydroxyl groups onto the aromatic ring, forming various hydroxylated and dihydroxylated intermediates. nih.gov
In some cases, the photochemical reactions of PAHs can lead to the formation of quinones, which are known to be redox-active and can generate oxidative stress in organisms. nih.gov For this compound, photodegradation could potentially lead to the formation of brominated naphthoquinones or other oxygenated derivatives. The toxicity of such intermediates is a critical area for further research, as they may pose a greater environmental risk than the original compound. Studies on naphthalene have shown that its photodegradation can initially lead to an increase in the toxicity of the solution due to the formation of such products. nih.gov
Biotransformation and Biodegradation
Microbial degradation is a key process in the removal of organic pollutants from the environment. nih.gov The ability of microorganisms to break down complex organic molecules is a cornerstone of natural attenuation and bioremediation strategies.
The biodegradation of PAHs, such as naphthalene, has been extensively studied. frontiersin.orgmdpi.com Aerobic degradation is typically initiated by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring to form a cis-dihydrodiol. nih.gov This is then dehydrogenated to form a diol, which undergoes ring cleavage and further metabolism to intermediates of central metabolic pathways, such as the Krebs cycle. mdpi.com
For halogenated aromatic compounds, the presence of halogens can significantly affect their susceptibility to microbial attack. The carbon-halogen bond is generally stable, and its cleavage, known as dehalogenation, is often the rate-limiting step in the degradation process. nih.gov Microorganisms have evolved various enzymatic mechanisms for dehalogenation, which can occur aerobically or anaerobically. nih.gov Reductive dehalogenation, where a halogen is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. youtube.com Oxidative dehalogenation can also occur, where the halogen is removed during the oxygenase-catalyzed attack on the aromatic ring.
Given the structure of this compound, it is plausible that microbial degradation would proceed through initial hydroxylation and subsequent ring cleavage, coupled with enzymatic dehalogenation of the bromine substituents. The "upper pathway" of naphthalene degradation, leading to salicylate, is well-established for many bacterial species. frontiersin.orgnih.gov However, the bromine atoms on the ring may necessitate specialized enzymatic machinery for their removal.
The rate and extent of biodegradation are influenced by a multitude of environmental factors. ijpab.com These factors can affect the growth and metabolic activity of the degrading microorganisms as well as the bioavailability of the pollutant.
Table 2: Environmental Factors Affecting Biodegradation of Halogenated Aromatic Hydrocarbons
| Factor | Description | Potential Impact on this compound |
|---|---|---|
| Temperature | Affects microbial metabolism and growth rates, as well as the solubility and bioavailability of the compound. | Biodegradation rates are expected to be optimal within a certain temperature range, likely mesophilic conditions, and decrease at very low or high temperatures. ijpab.com |
| pH | Influences enzyme activity and the solubility and speciation of the compound. | Extreme pH values are likely to inhibit microbial degradation. researchgate.net |
| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. | Aerobic degradation is generally faster for PAHs. The presence of oxygen is likely crucial for the efficient breakdown of the aromatic rings. pjoes.com |
| Nutrient Availability | Microorganisms require sources of nitrogen, phosphorus, and other essential nutrients for growth and metabolism. | Nutrient-limited environments may see slower degradation rates. pjoes.com |
| Microbial Consortia | Mixed microbial communities often exhibit greater metabolic capabilities than single strains due to synergistic interactions. mdpi.com | The presence of a diverse microbial community is likely to enhance the degradation of this compound and its intermediates. |
| Bioavailability | The extent to which the compound is accessible to microorganisms. Sorption to soil or sediment can reduce bioavailability. | Due to its likely low water solubility, bioavailability may be a limiting factor for its biodegradation in soil and sediment. pjoes.com |
Abiotic Degradation Processes
Besides photodegradation, other abiotic processes can contribute to the transformation of this compound, although likely to a lesser extent. These processes include hydrolysis, oxidation by other environmental oxidants, and reactions on mineral surfaces.
Hydrolysis, the reaction with water, is generally not a significant degradation pathway for aromatic halides unless activated by other functional groups. The C-Br bond on an aromatic ring is relatively resistant to hydrolysis under typical environmental conditions.
Oxidation by other environmental oxidants, such as manganese oxides in sediments, could potentially play a role in the transformation of this compound. However, such reactions are highly dependent on the specific redox conditions of the environment.
Reactions on the surfaces of minerals, such as clays, can sometimes catalyze degradation reactions. For some aromatic compounds, adsorption to clay surfaces can promote their transformation.
Environmental Transformation Pathways of Halogenated Dihydronaphthols
Hydrolysis Kinetics and Pathways for Halogenated Hydrocarbons
Hydrolysis is a significant abiotic degradation pathway for many halogenated organic compounds in aqueous environments. mdpi.com This chemical reaction involves the cleavage of a chemical bond by the addition of a water molecule. In the case of halogenated hydrocarbons, hydrolysis typically results in the replacement of a halogen atom with a hydroxyl (-OH) group. mdpi.comyoutube.com The susceptibility of a halogenated compound to hydrolysis is influenced by several factors, including the type of halogen, the structure of the carbon skeleton, and the presence of other functional groups.
The general mechanism for the hydrolysis of a bromoalkane involves a nucleophilic substitution reaction. youtube.com The polar carbon-bromine bond, with a partial positive charge on the carbon and a partial negative charge on the more electronegative bromine, is susceptible to attack by a nucleophile, such as a water molecule or a hydroxide (B78521) ion. youtube.com This can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the hydrocarbon.
For a compound like 1,6-Dibromo-1,2-dihydronaphthalen-1-ol, the bromine atoms are attached to a partially saturated bicyclic aromatic system. The presence of the hydroxyl group and the aromatic ring can influence the reactivity of the bromine atoms towards hydrolysis. The rate of hydrolysis is a key parameter in determining the persistence of such a compound in aquatic environments.
Detailed experimental studies on the hydrolysis kinetics of this compound are not available in the reviewed scientific literature. However, research on other brominated organic compounds indicates that the rate of hydrolysis can vary significantly. For instance, the hydrolysis of bromoethane (B45996) is a well-studied example of nucleophilic substitution. youtube.com
To illustrate the type of data that would be generated from such studies, a hypothetical data table for the hydrolysis of a generic brominated hydrocarbon is presented below. This data is for illustrative purposes only and does not represent experimental results for this compound.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, days) |
|---|---|---|---|
| 5 | 25 | 1.2 x 10⁻⁸ | 668 |
| 7 | 25 | 1.5 x 10⁻⁸ | 535 |
| 9 | 25 | 3.0 x 10⁻⁷ | 26.7 |
| 7 | 15 | 5.0 x 10⁻⁹ | 1600 |
| 7 | 35 | 4.5 x 10⁻⁸ | 178 |
This table is hypothetical and for illustrative purposes only.
The potential hydrolysis pathways for this compound would likely involve the substitution of one or both bromine atoms with hydroxyl groups, leading to the formation of di- and tri-hydroxy derivatives of dihydronaphthalene. The specific products formed would depend on the reaction conditions and the relative reactivity of the two bromine atoms.
Advanced Applications of 1,6 Dibromo 1,2 Dihydronaphthalen 1 Ol in Organic Synthesis
As Intermediates for Complex Molecule Synthesis
The utility of 1,6-Dibromo-1,2-dihydronaphthalen-1-ol as an intermediate stems from the orthogonal reactivity of its bromine and hydroxyl functionalities. The vinyl and aryl bromide moieties can participate in a range of cross-coupling reactions, while the hydroxyl group can be derivatized or eliminated to introduce further complexity. This allows for a stepwise and controlled elaboration of the dihydronaphthalene core, making it an ideal precursor for the synthesis of complex natural products and their analogues.
For instance, the dihydronaphthalene scaffold is a key structural motif in a number of biologically active lignans. The synthesis of compounds such as linoxepin, a natural product with potential therapeutic properties, can be envisioned starting from a suitably functionalized dihydronaphthalene. The bromine atoms in this compound can be selectively replaced through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, to introduce new carbon-carbon bonds. The hydroxyl group can then be used to establish key stereocenters or to facilitate further cyclization reactions.
The following table outlines potential synthetic transformations of this compound in the context of complex molecule synthesis.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Application in Complex Synthesis |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted dihydronaphthalene | Introduction of aromatic side chains found in various natural products. |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl-substituted dihydronaphthalene | Elaboration of side chains and formation of new ring systems. |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted dihydronaphthalene | Precursor for further cyclizations or functional group transformations. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted dihydronaphthalene | Introduction of nitrogen-containing functionalities. |
| Etherification | Alkyl halide, base | Ether | Protection of the hydroxyl group or introduction of new functionalities. |
| Oxidation | Oxidizing agent (e.g., PCC, DMP) | Dihydronaphthalenone | Formation of a ketone for further nucleophilic additions. |
These transformations highlight the modularity that this compound offers in the assembly of complex molecular targets.
Precursors for Bioactive Compounds and Pharmaceuticals
The dihydronaphthalene core is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with potent biological activity. Notably, analogues of the natural product combretastatin A-4, which feature a dihydronaphthalene linker, have shown significant promise as anticancer agents due to their ability to inhibit tubulin polymerization. nih.gov
This compound serves as an excellent starting point for the synthesis of such bioactive molecules. The two bromine atoms can be differentially functionalized to introduce the necessary pharmacophoric elements. For example, a Suzuki coupling at the 6-position could install one of the required aromatic rings, while the vinyl bromide at the 1-position could be further manipulated to introduce the second aromatic moiety or other critical functional groups. The hydroxyl group at the 1-position can influence the conformational properties of the molecule and may also serve as a handle for the attachment of solubilizing groups or prodrug moieties.
The development of novel dihydronaphthalene-based therapeutic agents often involves the synthesis of a library of analogues to establish structure-activity relationships (SAR). The accessibility and versatile reactivity of this compound make it an ideal platform for such endeavors.
Below is a table summarizing the potential of this compound in the synthesis of bioactive compounds.
| Bioactive Target Class | Key Synthetic Transformation | Rationale |
| Combretastatin A-4 Analogues | Sequential Suzuki or Stille couplings | Introduction of the two aromatic rings characteristic of this class of tubulin inhibitors. nih.gov |
| Novel Lignan Analogues | Palladium-catalyzed cyclization reactions | Construction of the polycyclic core found in many bioactive lignans. |
| Enzyme Inhibitors | Nucleophilic substitution or cross-coupling | Introduction of functional groups that can interact with the active site of a target enzyme. |
Building Blocks in Cascade and Domino Reactions
Cascade and domino reactions represent a powerful strategy in organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient operation. These reactions proceed through a series of intramolecular transformations, triggered by a single event, and minimize the need for purification of intermediates, thereby saving time and resources.
The unique arrangement of functional groups in this compound makes it an excellent substrate for the design of novel cascade and domino reactions. For instance, a palladium-catalyzed intramolecular Heck reaction could be envisioned, where the vinyl bromide and a suitably introduced trigger on a side chain attached to the hydroxyl group or the aromatic ring could lead to the formation of a new ring system.
A hypothetical domino reaction could be initiated by a carbopalladation of an alkyne, followed by an intramolecular Heck reaction involving the vinyl bromide of the dihydronaphthalene core. This would rapidly generate a polycyclic system from a relatively simple acyclic precursor. Such strategies have been successfully employed in the synthesis of complex natural products. nih.gov
The following table illustrates a potential domino reaction involving a derivative of this compound.
| Reaction Sequence | Intermediate Structures | Final Product |
| 1. Sonogashira coupling of an alkyne to the 6-bromo position.2. Intramolecular Heck reaction. | A 6-alkynyl-1-bromo-1,2-dihydronaphthalen-1-ol derivative. | A tetracyclic fused ring system. |
The ability to orchestrate a series of bond-forming events in a single pot underscores the potential of this compound as a sophisticated building block in modern synthetic chemistry.
Q & A
Q. What experimental designs resolve contradictions in reported thermodynamic stability data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
